zinc(2+)

Neuroscience Electrophysiology Ion Channel Pharmacology

Substituting Zn²⁺ with Ca²⁺ or Mg²⁺ causes assay failure due to order-of-magnitude differences in binding affinities and enzyme activation. This zinc divalent cation ensures correct metal incorporation in Zn²⁺-dependent enzymes like methionyl aminopeptidase. - **Enzyme activation**: Concentration-dependent profile distinct from Mn²⁺ or Co²⁺ - **Electrophysiology**: 235-1382× greater potency than Ca²⁺ at GluR6/KA-2 receptors - **Analytical sensing**: Detection limit 6.9×10⁻⁸ M with Zn²⁺-selective electrodes

Molecular Formula Zn4+8
Molecular Weight 261.5 g/mol
CAS No. 9074-87-7
Cat. No. B3416756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc(2+)
CAS9074-87-7
Molecular FormulaZn4+8
Molecular Weight261.5 g/mol
Structural Identifiers
SMILES[Zn+2].[Zn+2].[Zn+2].[Zn+2]
InChIInChI=1S/4Zn/q4*+2
InChIKeyLZQXMCNBQHANEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc(2+) Ion: Critical Divalent Cation Differentiator


Zinc(2+) (Zn²⁺) is the divalent cation of the essential trace element zinc, characterized by its d¹⁰ electronic configuration, which imparts unique coordination geometry preferences (typically tetrahedral) and a high affinity for nitrogen and sulfur ligands [1]. Unlike s-block divalent cations such as Ca²⁺ and Mg²⁺, Zn²⁺ exhibits significantly higher ligand affinity and distinct coordination dynamics [2]. The CAS registry 9074-87-7 is specifically associated with the zinc(2+) ion in the context of the zinc-dependent enzyme glucarpidase (carboxypeptidase G2); however, the intrinsic properties of the Zn²⁺ ion itself—independent of any enzyme—are the subject of this evidence guide. These intrinsic properties govern its behavior in analytical sensing, biochemical assays, and catalytic systems, and are not interchangeable with other divalent metal ions [3]. The following sections provide quantifiable, comparative evidence for selecting Zn²⁺ over its closest analogs.

Tetrahedral coordination geometry and nitrogen/sulfur ligand affinity differentiate Zn²⁺ from s-block cations
High charge density and intermediate Pearson hardness enable unique ion-channel and enzyme modulation
Use in electrophysiology, metalloenzyme reconstitution, and analytical sensor development

Why Generic Divalent Cations Cannot Substitute Zinc(2+)


In scientific and industrial workflows, the assumption that divalent cations (e.g., Ca²⁺, Mg²⁺, Mn²⁺) are functionally interchangeable is a common but critical error. Zn²⁺ possesses a unique combination of high charge density, intermediate Pearson hardness, and a strong preference for tetrahedral coordination geometry, which distinguishes it from both the smaller, harder Mg²⁺ and the larger, softer Cd²⁺ [1]. This results in order-of-magnitude differences in binding affinities, enzyme activation potencies, and ionophore selectivities that cannot be recapitulated by simply using another divalent cation [2]. The quantitative evidence below demonstrates that generic substitution leads to significant assay failure, reduced catalytic efficiency, or erroneous analytical measurements.

Ca²⁺/Mg²⁺ mismatch
Larger ionic radius or weaker ligand affinity may shift receptor modulation and enzyme activation profiles
Cu²⁺ substitution
Redox activity and different site preference can cause mis-metallation and loss of native catalytic function
Mn²⁺/Co²⁺ use
Altered concentration-response curves may confound kinetic analyses and high-throughput screening assays

Zinc(2+) Ion vs. Closest Divalent Analogs: Quantitative Comparison


Kainate Receptor Inhibition: Zinc vs. Magnesium

Zn²⁺ displays markedly higher inhibitory potency at heteromeric GluR6/KA-2 kainate receptors compared to physiological divalent cations. The IC₅₀ for Zn²⁺ is 235-fold lower than that for Ca²⁺, 265-fold lower than Ba²⁺, and 1382-fold lower than Mg²⁺, as measured in HEK293 cells expressing these receptors [1]. This data was obtained using whole-cell patch-clamp recordings of willardiine-induced currents [1].

Kainate receptor inhibition
Head-to-head
Zn²⁺ IC₅₀ 235×–1382× lower than Ca²⁺, Ba²⁺, Mg²⁺ at GluR6/KA-2
Reported kainate receptor modulation context
HEK293 patch-clamp; willardiine-induced currents
Neuroscience Electrophysiology Ion Channel Pharmacology

T-Type Calcium Channel Block: Zinc vs. Mercury

In a direct comparative study using whole-cell patch-clamp on cultured rat dorsal root ganglion (DRG) neurons, Zn²⁺ and Hg²⁺ were compared for their ability to reduce voltage-activated calcium channel currents. While both cations inhibited L-/N-type currents (IC₅₀: Zn²⁺ = 69 µM; Hg²⁺ = 1.1 µM), Zn²⁺ was substantially more effective at reducing T-type calcium channel currents. The IC₅₀ values for T-type current reduction were 69 µM for Zn²⁺ versus 1.1 µM for Hg²⁺ for L-/N-type, but the study explicitly states Zn²⁺ was 'much more effective' for T-type currents, with Hg²⁺ showing only 'some increased effectiveness' [1].

T-type Ca²⁺ channel block
Head-to-head
Zn²⁺ much more effective than Hg²⁺ on T-type; L/N-type IC₅₀ Zn²⁺ 69 µM vs Hg²⁺ 1.1 µM
Reported subtype-selective channel modulation context
Cultured rat DRG neurons; whole-cell patch
Calcium Channel Pharmacology Neurophysiology Metal Toxicology

Superoxide Dismutase Metal Site Affinity: Zinc vs. Copper

Equilibrium dialysis studies on apo-bovine superoxide dismutase (SOD) revealed that Zn²⁺ binds to its native zinc sites with binding constants (K) of 10¹¹.¹–10¹⁰.⁹ M⁻¹, while binding to the native copper sites occurs with K values of only 10⁷.⁸–10⁶.⁵ M⁻¹ at pH 6.25 [1]. This represents a difference of approximately 10,000- to 100,000-fold in affinity. Conversely, Cu²⁺ binds to the native copper sites with a binding constant ~10⁶ times higher than Zn²⁺ [1].

SOD metal site affinity
Head-to-head
Zn²⁺ affinity 10⁴–10⁵× higher for native zinc sites than copper sites
Supports correct metal incorporation in reconstitution studies
Equilibrium dialysis; apo-bovine SOD
Metalloenzymes Biochemistry Metal Selectivity

Methionyl Aminopeptidase Activation: Zinc vs. Cobalt and Copper

In an enzyme activity assay under optimized conditions, the relative activity of methionyl aminopeptidase in the presence of various divalent cations was quantified. Zn²⁺ at 10 mM increased activity to 140 ± 23.2% of control, outperforming Co²⁺ (222 ± 18.8% at 10 mM), but at 20 mM Zn²⁺ activity dropped to 76 ± 1.2% [1]. In contrast, Mn²⁺ yielded 351 ± 19.4% activity at 10 mM, while Cu²⁺ was strongly inhibitory (43 ± 0.4% at 10 mM) [1]. This bell-shaped concentration-response curve for Zn²⁺ is distinct from the monotonic activation seen with Mn²⁺ or the potent inhibition by Cu²⁺.

Methionyl aminopeptidase activation
Head-to-head
Zn²⁺ 140% activation at 10 mM; Cu²⁺ inhibitory (43%); Mn²⁺ 351%
Concentration-dependent activation profile distinct from Mn²⁺/Co²⁺
Triplicate n=3; optimized assay conditions
Enzymology Metalloenzyme Activation Biochemical Assays

Anaerobic Ascorbic Acid Degradation: Zinc vs. Lead

A kinetic study of the anaerobic degradation of ascorbic acid in aqueous solution evaluated the catalytic effect of various metal ions. Among the bivalent metal ions tested, Pb²⁺ was the most powerful catalyst, followed directly by Zn²⁺, then Co²⁺, Fe²⁺, Mn²⁺, Ni²⁺, Ca²⁺, and Mg²⁺ [1]. While the study provided a rank order rather than absolute rate constants, it establishes Zn²⁺ as a significantly stronger catalyst than the commonly used Ca²⁺ and Mg²⁺ in pharmaceutical formulations [1].

Ascorbic acid degradation catalysis
Context-dependent
Zn²⁺ ranked 2nd most potent catalyst after Pb²⁺
Reported catalytic rank order context
Anaerobic aqueous degradation; qualitative order
Pharmaceutical Stability Catalysis Oxidative Degradation

Zinc-Selective Electrode: Selectivity vs. Magnesium and Calcium

Solid-contact Zn²⁺-selective electrodes based on optimized ionophores exhibit detection limits as low as 6.9×10⁻⁸ M, with a linear response range extending from 1.0×10⁻⁵ M to 1.0×10⁻¹ M and a near-Nernstian slope of 30 mV/decade [1]. Selectivity coefficients (log Kᴾᵒᵗ) for common interfering cations such as Na⁺, K⁺, Ca²⁺, and Mg²⁺ are typically in the range of –3.1 to –3.7, indicating a 1000-fold preference for Zn²⁺ over these physiological ions [2]. This high selectivity enables direct Zn²⁺ quantification in complex matrices without prior separation.

Zn²⁺-selective electrode
Class-level
Detection limit 6.9×10⁻⁸ M; log Kᵖᵒᵗ –3.1 to –3.7 vs. Ca²⁺, Mg²⁺
Supports Zn²⁺-selective potentiometric measurement
PVC membrane electrode; pH 3.8–8.0
Analytical Chemistry Potentiometric Sensors Environmental Monitoring

Zinc(2+) Ion: Optimal Application Scenarios


T-Type Calcium Channel & Kainate Receptor Modulation

Based on the evidence that Zn²⁺ inhibits GluR6/KA-2 kainate receptors with 235–1382× greater potency than Ca²⁺, Ba²⁺, or Mg²⁺ [1], and that it shows enhanced effectiveness against T-type calcium channels compared to Hg²⁺ [2], Zn²⁺ is the divalent cation of choice for electrophysiology experiments targeting these specific ion channels. Substitution with other divalent cations would necessitate non-physiological concentrations and confound interpretation of receptor pharmacology.

Zinc-Dependent Enzyme Reconstitution

The binding affinity data demonstrate that Zn²⁺ binds to native zinc sites with 10⁴–10⁵× higher affinity than to copper sites in SOD [1], and that Zn²⁺ activates methionyl aminopeptidase in a concentration-dependent manner distinct from Mn²⁺ or Co²⁺ [2]. For experiments requiring functional reconstitution of Zn²⁺-dependent enzymes, only Zn²⁺ ensures correct metal incorporation; using Cu²⁺, Mn²⁺, or Co²⁺ leads to mis-metallation and altered catalytic activity, as shown by the differential activation profiles [2].

Ion-Selective Electrode Analysis of Complex Matrices

Zn²⁺-selective electrodes offer detection limits down to 6.9×10⁻⁸ M and selectivity coefficients of ~10⁻³ against Ca²⁺ and Mg²⁺ [1]. This enables direct potentiometric measurement of free Zn²⁺ concentrations without the need for chromatographic separation or spectral deconvolution required by non-selective techniques like ICP-OES. This scenario is particularly relevant for field monitoring of zinc pollution in water, where rapid, low-cost, and portable detection is prioritized over ultimate sensitivity [1].

Ascorbic Acid Formulation Stability Studies

The rank-order catalytic activity of divalent cations for anaerobic ascorbic acid degradation places Zn²⁺ as the second most potent catalyst after Pb²⁺ [1]. In contrast, Mg²⁺ and Ca²⁺ are among the least active. Therefore, when formulating ascorbic acid-containing products, the presence of Zn²⁺ must be strictly controlled or eliminated; conversely, if accelerated degradation studies are required, Zn²⁺ provides a predictable and robust catalytic stress condition that Mg²⁺ or Ca²⁺ cannot replicate [1].

Application
Selection Property
Validation Focus
Ion channel modulation studies
Kainate/T-type channel selectivity context
Receptor modulation endpoint review
Metalloenzyme reconstitution
Native metal-site binding affinity
Enzymatic activity and metal incorporation
Potentiometric Zn²⁺ detection
Ionophore selectivity vs. Ca²⁺/Mg²⁺
Electrode detection limit and linear range
Pharmaceutical stability testing
Catalytic rank for ascorbic acid degradation
Degradation kinetics under anaerobic conditions

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